Benzene, 1-(1-hexynyl)-4-methoxy-
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Overview
Description
1-(1-Hexyn-1-yl)-4-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group and a hexynyl group. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Hexyn-1-yl)-4-methoxybenzene can be synthesized through a Sonogashira coupling reaction. This involves the reaction of 4-methoxyiodobenzene with 1-hexyne in the presence of a palladium catalyst (Pd(PPh₃)₂Cl₂) and a copper(I) iodide co-catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at a temperature of around 60°C, with potassium carbonate as the base .
Industrial Production Methods
While specific industrial production methods for 1-(1-Hexyn-1-yl)-4-methoxybenzene are not well-documented, the Sonogashira coupling reaction is a widely used method in industrial settings for the synthesis of similar compounds. The scalability of this reaction makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(1-Hexyn-1-yl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1-(1-hexen-1-yl)-4-methoxybenzene or 1-(hexyl)-4-methoxybenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Hexyn-1-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Hexyn-1-yl)-4-methoxybenzene involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The methoxy group can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1-(1-Hexyn-1-yl)benzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methoxyphenylacetylene: Contains a similar methoxy-substituted benzene ring but with an ethynyl group instead of a hexynyl group.
1-(1-Hexyn-1-yl)-4-chlorobenzene: Substitutes the methoxy group with a chlorine atom, altering its reactivity and applications.
Uniqueness
1-(1-Hexyn-1-yl)-4-methoxybenzene is unique due to the presence of both the methoxy and hexynyl groups, which provide a combination of electronic and steric effects that influence its reactivity and applications in synthesis and research .
Properties
CAS No. |
131558-77-5 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-hex-1-ynyl-4-methoxybenzene |
InChI |
InChI=1S/C13H16O/c1-3-4-5-6-7-12-8-10-13(14-2)11-9-12/h8-11H,3-5H2,1-2H3 |
InChI Key |
IDROSGKNLKXTDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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